trans-Allyl-2-aminocyclobutyl carbamate
Overview
Description
trans-Allyl-2-aminocyclobutyl carbamate: is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of cyclobutyl carbamate with an allyl group and an amino group attached to the cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Allyl-2-aminocyclobutyl carbamate typically involves the following steps:
Allylation: : The starting material, cyclobutyl carbamate, undergoes an allylation reaction to introduce the allyl group.
Amination: : The resulting compound is then subjected to an amination reaction to introduce the amino group at the 2-position of the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
trans-Allyl-2-aminocyclobutyl carbamate can undergo various chemical reactions, including:
Oxidation: : The allyl group can be oxidized to form an allylic alcohol or ketone.
Reduction: : The carbamate group can be reduced to an amine.
Substitution: : The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles like halides and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: : Allylic alcohols or ketones.
Reduction: : Primary or secondary amines.
Substitution: : Various substituted cyclobutyl carbamates.
Scientific Research Applications
trans-Allyl-2-aminocyclobutyl carbamate has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and interactions.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-Allyl-2-aminocyclobutyl carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to desired outcomes in various applications.
Comparison with Similar Compounds
trans-Allyl-2-aminocyclobutyl carbamate is unique due to its specific structural features. Similar compounds include:
Cyclobutyl carbamate: : Lacks the allyl and amino groups.
Allylamine: : Lacks the cyclobutyl ring.
Aminocyclobutane: : Lacks the carbamate group.
Biological Activity
Trans-Allyl-2-aminocyclobutyl carbamate is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutyl structure, which contributes to its biological properties. The compound can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, which is beneficial in conditions such as cancer where metabolic dysregulation is prevalent.
- Receptor Modulation : this compound may interact with various receptors, modulating their activity. This interaction can influence signaling pathways critical for cell growth and survival.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibiotic or antifungal agent.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Enzyme Inhibition | Significant inhibition of metabolic enzymes | |
Receptor Modulation | Altered signaling in cancer cells | |
Antimicrobial | Effective against bacterial strains |
Case Study 1: Anticancer Properties
In a study examining the effects of this compound on glioblastoma cells, researchers found that the compound inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of apoptotic pathways and suppression of pro-survival signals, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains, suggesting its potential role in developing new antibiotics .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Current studies suggest that the compound has favorable absorption characteristics with low cytotoxicity, making it a promising candidate for further development .
Properties
IUPAC Name |
prop-2-enyl N-[(1S,2S)-2-aminocyclobutyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRYTKFSHUYLCU-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H]1CC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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